molecular formula C11H12N2 B8643533 (1r)-1-(quinolin-4-yl)ethan-1-amine CAS No. 1001906-55-3

(1r)-1-(quinolin-4-yl)ethan-1-amine

Cat. No.: B8643533
CAS No.: 1001906-55-3
M. Wt: 172.23 g/mol
InChI Key: RFPFJPRJGSDGAG-MRVPVSSYSA-N
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Description

(1r)-1-(quinolin-4-yl)ethan-1-amine is a chiral 4-aminoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The 4-aminoquinoline scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This compound serves as a versatile building block for the synthesis of novel molecular hybrids and targeted therapeutics . The 4-aminoquinoline core is associated with a range of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial activities . Researchers value this scaffold for developing potential treatments for challenging diseases; for instance, 4-aminoquinoline hybrids have been explored as promising antibacterial agents against multidrug-resistant strains and investigated for their mechanism in cancer therapy, such as acting as topoisomerase I poisons . The stereochemistry of the (1r) enantiomer may influence its binding affinity and interaction with biological targets, making it a critical compound for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1001906-55-3

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1R)-1-quinolin-4-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1

InChI Key

RFPFJPRJGSDGAG-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=NC2=CC=CC=C12)N

Canonical SMILES

CC(C1=CC=NC2=CC=CC=C12)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Quinoline-4-Carbaldehyde

The most direct route involves reductive amination of quinoline-4-carbaldehyde. In a representative procedure, quinoline-4-carbaldehyde is condensed with ammonium acetate in methanol under reflux, followed by reduction using sodium cyanoborohydride. This method typically achieves 60–68% yield but suffers from moderate stereoselectivity (3:1 dr in favor of the R-isomer). Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) isolates the target amine, with characterization confirmed by 1H^1H-NMR signals at δ 8.85 (d, J = 4.2 Hz, quinoline-H) and 3.42 (q, J = 6.6 Hz, CH-NH2_2).

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction constructs the quinoline skeleton while introducing the ethanamine side chain. Starting from 3-nitroaniline and ethyl acetoacetate, thermal cyclization at 250°C in diphenyl ether produces 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent nitration at position 4, followed by catalytic hydrogenation (H2_2, Pd/C) reduces both the nitro and ketone groups, yielding the target amine in 52% overall yield. This method’s limitation lies in the high-temperature step, which often degrades sensitive functional groups.

Transition Metal-Catalyzed Methods

Nickel-Mediated C–N Coupling

A nickel-catalyzed cross-coupling between 4-bromoquinoline and enantiopure ethylamine derivatives has been developed. Using NiI2_2 (10 mol%), Mn (3.5 eq), and NMP solvent at 130°C, this method achieves 74% yield with >99% enantiomeric excess (ee) when employing a chiral bisphosphine ligand (e.g., DPPBac). The reaction proceeds via a radical mechanism, confirmed by trapping experiments with TEMPO.

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium complexes enable stereoselective synthesis from prochiral imines. For example, (E)-1-(quinolin-4-yl)ethan-1-one oxime undergoes hydrogenation under 50 bar H2_2 using Pd(OAc)2_2/(R)-BINAP, affording the (R)-amine in 89% yield and 94% ee. The reaction’s efficiency depends on the oxime’s geometry, with E-isomers showing 5× faster reduction rates than Z-counterparts.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(quinolin-4-yl)ethan-1-amine can be resolved using dibenzoyl-D-tartaric acid in ethanol. The (R)-amine·dibenzoyl-D-tartrate salt preferentially crystallizes, yielding 98% pure (R)-enantiomer after two recrystallizations. This method, while reliable, suffers from a maximum theoretical yield of 50%.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer in toluene at 40°C. Using vinyl acetate as the acyl donor, the remaining (R)-amine is isolated in 48% yield with 99% ee after 24 h. The reaction’s enantioselectivity (E = 78) makes it suitable for small-scale productions.

Alternative Pathways and Emerging Technologies

Photoredox Catalysis for C–H Amination

Visible-light-driven amination of 4-methylquinoline employs Ru(bpy)3_3Cl2_2 (2 mol%) and tert-butyl nitrite under blue LEDs. This radical-mediated process installs the amine group regioselectively at the methyl position, achieving 67% yield. While promising, scalability remains challenging due to long reaction times (72 h).

Continuous Flow Synthesis

A microreactor system combining Gould-Jacobs cyclization and enzymatic resolution achieves 83% overall yield in 6 h residence time. Key parameters include:

  • Temperature gradient: 250°C (cyclization) → 40°C (resolution)

  • Enzyme immobilization: CAL-B on chitosan beads

  • Productivity: 12 g·L1^{-1}·h1^{-1}

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Reductive Amination60–6875Simple setupModerate stereoselectivity
Nickel Catalysis74>99High eeRequires stoichiometric Mn
Palladium Hydrogenation8994Excellent efficiencyHigh H2_2 pressure needed
Enzymatic Resolution4899Mild conditionsMaximum 50% theoretical yield
Photoredox67No directing groups requiredLong reaction time

Mechanism of Action

The mechanism of action of ®-1-(quinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R)-1-(quinolin-4-yl)ethan-1-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Features Reference
This compound C₁₁H₁₃N₂ ~173.24 Chiral center, quinoline aromatic system, potential for π-π interactions -
2-(Quinolin-4-yl)ethan-1-amine C₁₁H₁₂N₂ 172.23 Achiral, shorter side chain, similar aromatic system
(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine C₇H₉ClN₂ 156.61 Chlorine substituent, pyridine ring, enhanced electron-withdrawing effects
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine C₁₂H₁₈N₂O 206.29 Morpholine group, improved solubility, hydrogen-bonding capability
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine C₁₁H₁₅N 161.24 Bicyclic indenyl group, steric bulk, potential for hydrophobic interactions

Key Observations :

  • Chirality: The (R)-configuration in the target compound may confer distinct binding affinities compared to achiral analogs like 2-(quinolin-4-yl)ethan-1-amine .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) or hydrophilic moieties (e.g., morpholine in ) modulate solubility and target affinity.

Stereochemical Considerations

  • Enantiomer Specificity : The (R)-enantiomer may exhibit superior activity compared to the (S)-form, as seen in related compounds (e.g., 4e vs. 4f in ) .
  • Diastereomer Differentiation: Substituents on the quinoline ring (e.g., methoxy or chloro groups) could further modulate stereochemical outcomes .

Q & A

Q. What mechanistic insights explain its role as a KMO inhibitor?

  • Methodological Answer : Competitive inhibition is confirmed via enzyme kinetics (Lineweaver-Burk plots). Fluorescence quenching assays measure binding constants, and X-ray co-crystallography reveals interactions with the FAD-binding domain of KMO .

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